

Acid Yellow 199 CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Yellow 199

Cat. No.: B15553251

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Acid Yellow 199: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 199, identified by the CAS number 70865-20-2, is a monoazo dye.^{[1][2][3][4]} Primarily utilized in the textile industry for dyeing materials such as nylon and wool, its application within life sciences, research, and drug development is not documented in publicly available literature.^{[2][3][4]} This technical guide provides a comprehensive summary of the available chemical and physical properties of **Acid Yellow 199**. Furthermore, it details an experimental protocol for its decolorization by the bacterium *Shewanella oneidensis* MR-1, a notable research application in the field of environmental microbiology. This serves as an illustrative example of a detailed experimental workflow involving this compound.

Core Chemical and Physical Data

The fundamental properties of **Acid Yellow 199** are summarized in the table below.

Property	Value	References
CAS Number	70865-20-2	[1][2][3][4][5]
Molecular Formula	C ₁₉ H ₁₅ N ₄ NaO ₆ S	[2][4][6]
Molecular Weight	450.40 g/mol	[2][3][4][6][7]
Synonyms	C.I. Acid Yellow 199	[1]
Appearance	Bright orange powder	[2][3][4]
Solubility	Soluble in water	[2][3][4]

Research Application: Biodecolorization by *Shewanella oneidensis* MR-1

A notable research application of **Acid Yellow 199** is in studies of bioremediation, specifically the decolorization of azo dyes by microorganisms. The bacterium *Shewanella oneidensis* MR-1 has been shown to effectively decolorize **Acid Yellow 199** under microaerophilic conditions through a reductive mechanism.[8]

Quantitative Data from Decolorization Studies

The following table summarizes the key quantitative findings from the study by Yang et al. (2011) on the decolorization of **Acid Yellow 199** by *S. oneidensis* MR-1.

Parameter	Value/Observation
Maximum Decolorization Efficiency	78.25%
Optimal pH Range	6.0–8.0
Effect of Mg ²⁺	Slightly enhanced decolorization
Effect of Pb ²⁺ , Cd ²⁺ , Cu ²⁺ , Fe ³⁺ , Fe ²⁺	Inhibited decolorization
Fold Increase in Azoreductase Activity	2.48 times higher than control
Fold Increase in NADH-DCIP Reductase Activity	1.92 times higher than control

Experimental Protocols

The following protocols are based on the methodologies described in the study of **Acid Yellow 199** decolorization by *Shewanella oneidensis* MR-1.

Bacterial Strain and Culture Conditions

- Bacterial Strain: *Shewanella oneidensis* MR-1.
- Growth Medium: Luria-Bertani (LB) medium.
- Cultivation: The bacterium is maintained and grown in LB medium. For decolorization experiments, a bacterial suspension is prepared.

Decolorization Experiment

- Reaction Mixture: A defined volume of bacterial suspension is added to a solution of **Acid Yellow 199** of a known concentration.
- Incubation Conditions: The mixture is incubated under microaerophilic conditions.
- Parameters Tested:
 - pH: The effect of pH is determined by adjusting the initial pH of the reaction mixture to various levels (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).
 - Metal Ions: The influence of different metal ions (e.g., Mg^{2+} , Pb^{2+} , Cd^{2+} , Cu^{2+} , Fe^{3+} , Fe^{2+}) is assessed by adding them to the reaction mixture.
- Measurement of Decolorization: The decolorization is quantified by measuring the absorbance of the supernatant at the maximum wavelength of **Acid Yellow 199** using a spectrophotometer. The percentage of decolorization is calculated from the change in absorbance over time.

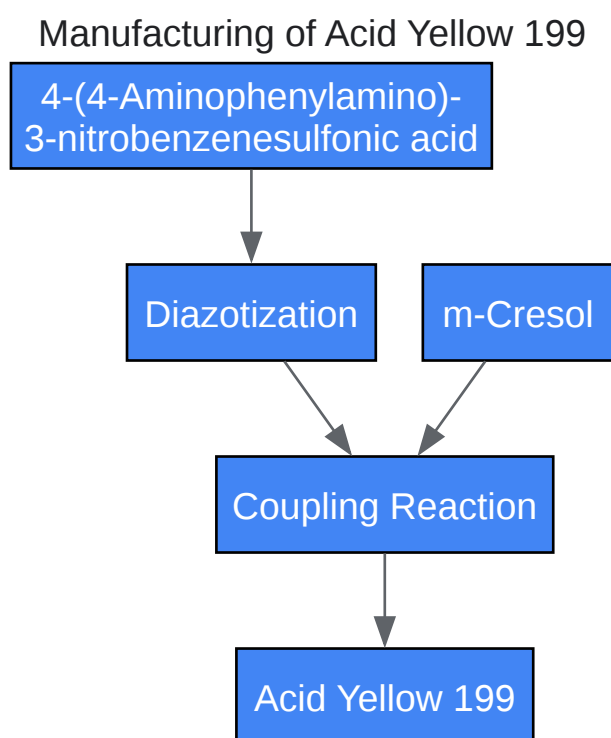
Enzyme Assays

- Preparation of Cell-Free Extract: Bacterial cells from the decolorization experiments are harvested by centrifugation, washed, and then lysed to obtain a cell-free extract.

- **Azoreductase Activity Assay:** The activity of azoreductase is determined by measuring the rate of reduction of the azo dye in the presence of NADH. The reaction mixture typically contains the cell-free extract, NADH, and **Acid Yellow 199** in a suitable buffer. The decrease in absorbance at the dye's maximum wavelength is monitored.
- **NADH-DCIP Reductase Activity Assay:** This enzyme's activity is assayed by measuring the reduction of 2,6-dichlorophenolindophenol (DCIP) by NADH. The reaction mixture includes the cell-free extract, NADH, and DCIP. The decrease in absorbance of DCIP is monitored at a specific wavelength (e.g., 600 nm).

Visualizations

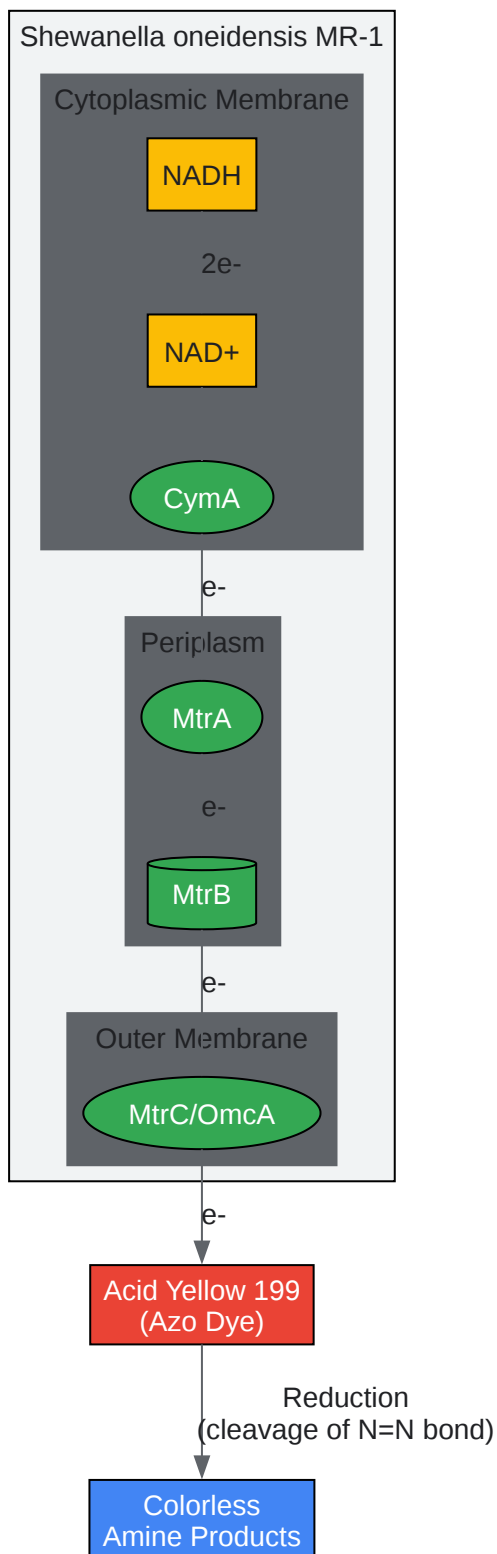
Manufacturing Process of Acid Yellow 199



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Caption: A simplified workflow for the synthesis of **Acid Yellow 199**.

Proposed Mechanism of Azo Dye Reduction by *Shewanella oneidensis* MR-1

Proposed Azo Dye Reduction Pathway in *Shewanella oneidensis* MR-1[Click to download full resolution via product page](#)

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- To cite this document: BenchChem. [Acid Yellow 199 CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553251#acid-yellow-199-cas-number-and-molecular-weight]

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